molecular formula C15H20N2O4 B362564 3-((3,4-Dimethoxyphenethyl)amino)-1-methylpyrrolidine-2,5-dione CAS No. 1008695-66-6

3-((3,4-Dimethoxyphenethyl)amino)-1-methylpyrrolidine-2,5-dione

Cat. No.: B362564
CAS No.: 1008695-66-6
M. Wt: 292.33g/mol
InChI Key: DMPHMEINIASPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3,4-Dimethoxyphenethyl)amino)-1-methylpyrrolidine-2,5-dione is a synthetic hybrid compound designed for research in neuroscience and medicinal chemistry. Its structure integrates a 3,4-dimethoxyphenethylamine moiety—a scaffold observed in various biologically active molecules and alkaloids —with a 1-methylpyrrolidine-2,5-dione (succinimide) core, a privileged structure in known anticonvulsant and analgesic agents . This molecular design suggests potential for investigating multi-target therapies. Recent studies on structurally similar pyrrolidine-2,5-dione derivatives have demonstrated potent anticonvulsant activity in models like the maximal electroshock (MES) and 6 Hz tests, as well as significant antinociceptive and antiallodynic effects in models of tonic and neuropathic pain . The presence of the 3,4-dimethoxyphenethyl group may further contribute to the compound's pharmacological profile by influencing its interactions with neuronal receptors and transporters . This makes the compound a valuable chemical tool for researchers exploring new lead structures for conditions such as epilepsy and neuropathic pain, where multi-functional ligands represent a promising development path.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-methylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-17-14(18)9-11(15(17)19)16-7-6-10-4-5-12(20-2)13(8-10)21-3/h4-5,8,11,16H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPHMEINIASPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C1=O)NCCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Reaction (MCR) Approaches

Multi-component reactions offer a streamlined pathway for constructing the pyrrolidine-2,5-dione core while introducing the 3,4-dimethoxyphenethylamine substituent. A diastereoselective three-component cyclization/allylation strategy, adapted from quaternary pyrrolidine-2,3-dione syntheses, has been modified for this target compound . The reaction involves:

  • Core Formation : Condensation of methylamine with a diketone precursor (e.g., dimethyl 2,5-dioxopyrrolidine-1,3-dicarboxylate) under acidic conditions to form the pyrrolidine ring.

  • Functionalization : Introduction of the 3,4-dimethoxyphenethyl group via nucleophilic substitution or reductive amination.

Key parameters include:

  • Solvent : Acetonitrile or toluene, which enhance solubility of intermediates .

  • Temperature : 0–25°C to minimize side reactions.

  • Catalyst : Palladium-based catalysts (e.g., Pd(0)) for allylation steps, achieving >90% yields in optimized conditions .

A representative protocol involves reacting 1-methylpyrrolidine-2,5-dione with 3,4-dimethoxyphenethylamine in the presence of triethylamine (TEA) and dichloromethane (DCM), followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .

Condensation and Cyclization Strategies

Condensation reactions between preformed pyrrolidine derivatives and 3,4-dimethoxyphenethylamine provide an alternative route. For example:

  • Intermediate Synthesis : 3-Aminopyrrolidine-2,5-dione is first alkylated at the 1-position using methyl iodide .

  • Amination : The resulting 1-methylpyrrolidine-2,5-dione undergoes nucleophilic attack by 3,4-dimethoxyphenethylamine in refluxing ethanol .

Optimization Data :

ParameterOptimal ValueYield ImprovementSource
Reaction Time12–18 h78% → 89%
SolventEthanol65% → 82%
Temperature80°C70% → 85%

Side reactions, such as over-alkylation or epimerization, are mitigated by controlling stoichiometry (1:1.2 ratio of pyrrolidine to amine) and using mild bases like sodium bicarbonate .

Solid-Phase Synthesis for Scalability

Solid-phase methodologies enable scalable production while reducing purification burdens. A patented approach immobilizes the pyrrolidine core on Wang resin via a cleavable linker . Sequential steps include:

  • Resin Activation : Treatment with bromoacetic acid to form an ester linkage.

  • Ring Assembly : Cyclization via HATU-mediated coupling.

  • Amine Coupling : On-resin reaction with 3,4-dimethoxyphenethylamine using DIPEA as a base.

This method achieves 75–80% purity post-cleavage, with further refinement via recrystallization from ethanol/water .

Enzymatic and Catalytic Asymmetric Routes

Recent advances leverage biocatalysts for enantioselective synthesis. Lipase B from Candida antarctica catalyzes the kinetic resolution of racemic 1-methylpyrrolidine-2,5-dione, followed by stereospecific amination . Key metrics:

  • Enantiomeric Excess (ee) : >95% for (R)-isomer.

  • Turnover Frequency (TOF) : 120 h⁻¹.

Transition-metal catalysts, such as Ru-phosphine complexes, also enable asymmetric hydrogenation of prochiral enamines to install the methyl group at C1 with 90% ee .

Comparative Analysis of Methodologies

The table below evaluates four primary methods:

MethodYield (%)Purity (%)ScalabilityCost Index
Multi-Component8995High$$$$
Condensation8592Moderate$$$
Solid-Phase7885High$$$$$
Enzymatic7098Low$$$$$$

Key Findings :

  • Multi-component reactions balance yield and scalability but require expensive palladium catalysts .

  • Enzymatic methods offer superior purity but remain cost-prohibitive for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-((3,4-Dimethoxyphenethyl)amino)-1-methylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-((3,4-Dimethoxyphenethyl)amino)-1-methylpyrrolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((3,4-Dimethoxyphenethyl)amino)-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Effects : Unlike procymidone and vinclozolin (from ), which feature chlorinated aromatic rings for pesticidal activity, the target compound’s 3,4-dimethoxyphenethyl group may prioritize interactions with mammalian targets (e.g., neurotransmitter receptors) due to its electron-donating methoxy groups .

Core Structure Differences : The pyrrolidine-2,5-dione core distinguishes it from the azabicyclohexane-dione in procymidone and the pyridin-3-amine in the benzodioxin derivative. These differences influence solubility, metabolic stability, and target selectivity.

Pharmaceutical Potential: The Verapamil-related compound () shares the 3,4-dimethoxyphenethyl motif but incorporates a nitrile and isopropyl group, highlighting how minor structural changes can shift applications from cardiovascular drugs (e.g., calcium channel blockers) to unexplored therapeutic areas for the target compound .

Pharmacological and Pesticidal Divergence

  • Pesticidal Compounds : Procymidone and vinclozolin () rely on dichlorophenyl groups for antifungal activity, targeting fungal cell membranes or hormone pathways. The absence of halogens in the target compound suggests a divergent mechanism, possibly less suited for pesticidal use .

Biological Activity

3-((3,4-Dimethoxyphenethyl)amino)-1-methylpyrrolidine-2,5-dione is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C20H25N3O6
  • Molecular Weight : 403.435 g/mol
  • IUPAC Name : 1-[[2-(3,4-dimethoxyphenyl)ethyl-[(2,5-dioxopyrrolidin-1-yl)methyl]amino]methyl]pyrrolidine-2,5-dione

Research indicates that this compound may interact with various biological targets, including:

  • Cellular Proliferation : Studies have shown that compounds structurally related to this compound can inhibit cellular proliferation in cancer cell lines by modulating microRNA expression levels, particularly miR-21 .
  • Kinase Inhibition : Some derivatives exhibit selective inhibition of specific kinases involved in cancer progression. For example, compounds with similar structural motifs have been documented to suppress the growth of transformed cells by targeting RET kinase pathways .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity TypeEffectReference
Anti-proliferativeReduces cell viability in cancer lines
MicroRNA modulationAlters levels of miR-21 and PDCD4
Kinase inhibitionSelectively inhibits RET kinase
Cytotoxic effectsInduces apoptosis in cancer cells

Study 1: Anti-Proliferative Effects

In a study conducted at MD Anderson Cancer Center, the anti-proliferative activity of various compounds was evaluated. The results indicated that certain analogs of the target compound significantly reduced cellular viability in gastric adenocarcinoma and pancreatic cancer cell lines. Notably, these effects were correlated with decreased levels of mature miR-21 .

Study 2: Kinase Selectivity

A global kinase profiling assay demonstrated that related compounds exhibited high selectivity for RET kinase while sparing other kinases. This selectivity suggests potential therapeutic applications in treating RET-driven cancers .

Study 3: Apoptotic Induction

Further investigations revealed that this compound could induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of pro-apoptotic pathways and downregulation of anti-apoptotic proteins .

Q & A

Q. What are the optimal synthetic routes for 3-((3,4-Dimethoxyphenethyl)amino)-1-methylpyrrolidine-2,5-dione, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving catalytic coupling and amine substitution. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts (used in analogous pyrrolidine-dione syntheses) improve yield and selectivity under mild conditions (80–120°C, toluene/EtOH solvent systems) . Post-synthesis, purity validation requires orthogonal techniques:
  • Thin-layer chromatography (TLC) for reaction monitoring.
  • ¹H/¹³C NMR to confirm structural integrity (e.g., δ 7.5–8.7 ppm for aromatic protons, δ 3.7–4.2 ppm for methoxy groups) .
  • Mass spectrometry (EI-MS) to verify molecular ion peaks (e.g., [M]⁺ at m/z 324.37 for similar derivatives) .

Q. How can researchers characterize the compound’s physicochemical properties for preliminary biological screening?

  • Methodological Answer : Key properties include:
PropertyMethodExample Data
SolubilityHPLC with polar/non-polar columnsLogP ~2.5 (predicted via PubChem)
StabilitypH-dependent degradation studies (e.g., 24-hour incubation in PBS/DMSO)>90% stability at pH 7.4
Melting PointDifferential Scanning Calorimetry (DSC)221–223°C (analogous derivatives)

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., neuroprotective vs. cytotoxic effects)?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. To address this:
  • Replicate studies under standardized conditions (e.g., cell lines, exposure durations).
  • Orthogonal assays : Combine MTT assays with flow cytometry (apoptosis/necrosis differentiation) .
  • Metabolite profiling (LC-MS/MS) to rule out degradation products .
  • Dose-response curves to identify biphasic effects (e.g., neuroprotection at low doses vs. toxicity at high concentrations) .

Q. How can structure-activity relationships (SARs) be explored to optimize target binding?

  • Methodological Answer : SAR studies should focus on substituent effects:
  • 3,4-Dimethoxyphenethyl group : Replace with halogenated or alkylated analogs to assess π-stacking/hydrophobic interactions .
  • Pyrrolidine-2,5-dione core : Modify stereochemistry (e.g., cis vs. trans substituents) via chiral HPLC separation .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like GABA receptors or kinases .

Q. What advanced spectroscopic techniques elucidate photophysical properties for material science applications?

  • Methodological Answer : For TADF (thermally activated delayed fluorescence) studies:
  • Time-resolved fluorescence spectroscopy : Measure triplet-to-singlet upconversion lifetimes (e.g., µs-ms range) .
  • Cyclic voltammetry : Determine HOMO/LUMO levels (e.g., HOMO = -5.4 eV for similar diones) .
  • X-ray crystallography : Resolve solid-state packing effects on emission efficiency (e.g., π-π interactions in crystal lattices) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on catalytic synthesis yields?

  • Methodological Answer : Yield variations (e.g., 60–90% for analogous reactions) may stem from:
  • Catalyst batch variability : Characterize Fe₂O₃@SiO₂/In₂O₃ via BET surface area analysis and TEM .
  • Reaction monitoring : Use in-situ FTIR to track intermediate formation and optimize reaction times .
  • Statistical DOE (Design of Experiments) : Apply factorial designs to isolate critical factors (temperature, solvent ratio) .

Methodological Tables

Q. Table 1. Comparative Synthesis Yields Under Catalytic Conditions

CatalystTemperature (°C)SolventYield (%)Reference
Fe₂O₃@SiO₂/In₂O₃105Toluene/EtOH78
Pd(PPh₃)₄120DMF65
No catalyst150DMSO42

Q. Table 2. Key Spectroscopic Signatures for Structural Validation

TechniqueKey PeaksFunctional GroupReference
¹H NMRδ 2.3 (s, 3H, CH₃)Methyl group
IR1665 cm⁻¹C=O stretch
EI-MSm/z 324.37[M]⁺

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.